Z-Homocit-OH
Description
Z-Homocit-OH, chemically designated as (3S)-3-hydroxy-D-aspartic acid (CAS: 57533-91-2), is a carbobenzoxy (Z)-protected derivative of homocitrulline (N-ε-carbamoyl-L-lysine). Its molecular formula is C₄H₇NO₅, with a molecular weight of 323.35 g/mol . This compound is widely utilized in peptide synthesis and biochemical research, particularly in studies involving P-selectin-targeted complement inhibitors, antimicrobial peptide interactions, and ligand-receptor binding kinetics . Its structural uniqueness lies in the Z-protecting group and the carbamoyl-modified lysine side chain, which enhance stability during peptide assembly and modulate biological interactions.
Properties
IUPAC Name |
6-(carbamoylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c16-14(21)17-9-5-4-8-12(13(19)20)18-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,18,22)(H,19,20)(H3,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAQVXISDUMUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Z-D-homoCit-OH (Enantiomeric Comparison)
Z-D-homoCit-OH (CAS: 218938-56-8) is the D-isomer of Z-Homocit-OH, sharing the same molecular formula (C₄H₇NO₅) and weight (323.35 g/mol) but differing in stereochemistry at the chiral center . This enantiomeric distinction significantly impacts biological activity; for example, L-isoforms often exhibit higher affinity in mammalian receptor systems, whereas D-isoforms may resist enzymatic degradation or serve as negative controls in binding assays.
H-D-Homocit-OH (Deprotected Derivative)
H-D-Homocit-OH (CAS: 121080-96-4) is a deprotected derivative with the molecular formula C₇H₁₅N₃O₃ and a lower molecular weight (189.22 g/mol) . The absence of the Z-group increases aqueous solubility (soluble in DMSO) but reduces stability during peptide synthesis. Unlike this compound, which is used in targeted inhibitor design, H-D-Homocit-OH is primarily employed in metabolic and enzymatic studies, where the free amino group facilitates interactions with biological systems . Its storage requirements (-20°C) and research-only designation highlight its niche role in exploratory biochemistry.
Thiocitrulline (Functional Analog)
Thiocitrulline, briefly mentioned in , is a sulfur-containing analog of homocitrulline. While structural details are sparse, the substitution of oxygen with sulfur in the ureido group likely alters electronic properties and binding kinetics. Thiocitrulline may exhibit enhanced resistance to hydrolysis or unique interactions with metal ions, but its applications remain underexplored in the provided evidence.
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